molecular formula C20H19N5 B14233507 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole CAS No. 824395-44-0

2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole

Cat. No.: B14233507
CAS No.: 824395-44-0
M. Wt: 329.4 g/mol
InChI Key: PCCDHYLGFYDJOU-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their broad range of biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. Subsequent reactions introduce the imidazole and pyrrolidine groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole involves its interaction with various molecular targets. The imidazole and benzimidazole rings can bind to metal ions and proteins, inhibiting their function. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

824395-44-0

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-6-pyrrolidin-1-yl-1H-benzimidazole

InChI

InChI=1S/C20H19N5/c1-2-6-16(15(5-1)19-21-9-10-22-19)20-23-17-8-7-14(13-18(17)24-20)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12H2,(H,21,22)(H,23,24)

InChI Key

PCCDHYLGFYDJOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C5=NC=CN5

Origin of Product

United States

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